Macranthoiside I

Description

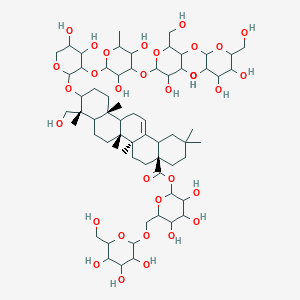

Macranthoiside I (CAS: 136849-88-2), also known as Macranthoidin B, is a triterpenoid saponin primarily isolated from Flos Lonicerae (honeysuckle). It is characterized by a complex glycosidic structure, with the molecular formula C₆₅H₁₀₆O₃₂ and a molecular weight of 1399.52 g/mol . The compound exists in powder form and demonstrates stability when stored at -20°C .

As a bioactive saponin, this compound is identified as a major component in rat plasma following oral administration of Flos Lonicerae saponin extracts, suggesting significant bioavailability . While its exact pharmacological mechanism remains under investigation, it is hypothesized to interact with metabolic pathways involving triterpenoid receptors or inflammatory mediators.

Properties

Molecular Formula |

C65H106O32 |

|---|---|

Molecular Weight |

1399.5 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,61-,62-,63+,64+,65-/m0/s1 |

InChI Key |

RKINZCVTEPSBCI-WVPUKUFCSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@]4(C([C@]3(C)CO)CC[C@@]5(C4CC=C6[C@]5(CC[C@@]7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Macranthoiside I typically involves extraction from natural sources, particularly from the Flos Lonicerae plant . The extraction process includes several steps such as solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC)

Industrial Production Methods

Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography systems to isolate and purify the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions

Macranthoiside I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Scientific Research Applications

Macranthoiside I has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Macranthoiside I involves its interaction with cellular pathways that regulate apoptosis and oxidative stress. It increases the production of reactive oxygen species (ROS) and induces apoptosis in cancer cells by activating caspase enzymes . The compound targets specific molecular pathways, including the mitochondrial pathway, to exert its effects .

Comparison with Similar Compounds

Madecassoside (Asiaticoside A)

- Source : Centella asiatica .

- Structure : Pentacyclic triterpene with glycosylation.

- Bioactivity : Anti-inflammatory, antioxidant, and anti-aging properties via modulation of collagen synthesis and NF-κB pathways .

- Purity : 99.77% .

- Key Difference : Unlike this compound, Madecassoside has demonstrated efficacy in skin regeneration models, supported by extensive in vitro and in vivo studies .

1-Caffeoylquinic Acid

- Source : Flos Lonicerae .

- Structure: Phenolic acid derivative.

- Bioactivity : Potent NF-κB inhibitor (Ki = 0.002 μM) with applications in immune regulation and cancer therapy .

- Key Difference : While both compounds derive from honeysuckle, 1-Caffeoylquinic acid targets specific protein domains (e.g., PD-1/PD-L1), whereas this compound’s mechanism remains less defined .

Functional Analogs

M40 (Galanin Receptor Antagonist)

M2I-1 (Mad2 Inhibitor)

- Structure : Small molecule .

- Bioactivity : Disrupts Mad2-Cdc20 interaction, inducing mitotic arrest in cancer cells .

- Key Difference : M2I-1 has a well-defined molecular target, whereas this compound’s bioactivity is broader and less characterized .

Comparative Data Table

Research Findings and Limitations

- This compound : Studies highlight its role as a biomarker for Flos Lonicerae saponin absorption but lack mechanistic depth .

- Madecassoside : Well-documented in dermatology, with validated anti-scarring effects absent in this compound research .

- 1-Caffeoylquinic Acid : Offers targeted immune modulation, contrasting with this compound’s undefined pathway interactions .

Limitations :

This compound’s structural complexity hampers synthesis and modification efforts .

Biological Activity

Macranthoiside I is a triterpenoid saponin derived from various plant sources, notably those belonging to the family of Macrantha. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its anticancer properties . This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique molecular structure that contributes to its bioactive properties. Its chemical formula is characterized by a triterpenoid backbone, which is common among saponins. The structural complexity of this compound allows it to interact with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound primarily involves:

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells through the activation of caspase enzymes. This process is mediated by an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound disrupts cellular signaling pathways that promote tumor growth.

- Anti-inflammatory Effects : Beyond its anticancer activity, this compound exhibits anti-inflammatory properties by modulating inflammatory cytokines and pathways, contributing to its therapeutic potential in various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Main Activity | Notes |

|---|---|---|---|

| Macranthoidin A | Triterpenoid Saponin | Anticancer | Similar bioactivity but distinct molecular structure |

| Procyanidin B1/B2 | Flavonoids | Antioxidant | Different mechanisms; primarily act through free radical scavenging |

This compound stands out due to its potent anticancer effects and ability to induce apoptosis via mitochondrial pathways, unlike many flavonoids that primarily exert antioxidant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer. The compound was administered at varying doses, showing a dose-dependent response in tumor inhibition.

- Mechanistic Studies : Another research article utilized flow cytometry and Western blotting techniques to elucidate the apoptotic pathways activated by this compound. The findings indicated increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

- Synergistic Effects : A recent investigation assessed the combined effects of this compound with conventional chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapies, suggesting potential for clinical applications .

Q & A

Q. What are the standard protocols for isolating Macranthoiside I from natural sources, and how can purity be validated?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by column chromatography using silica gel or reverse-phase C18 columns. Purity validation requires high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection, ensuring a single peak with >95% purity. For novel compounds, nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D experiments) and high-resolution MS (HR-MS) are essential to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

Methodological Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR for backbone analysis, COSY/TOCSY for connectivity, HSQC/HMBC for long-range correlations.

- MS : HR-MS to determine molecular formula and fragmentation patterns.

- HPLC-DAD/MS : For purity and preliminary identification. Cross-referencing with existing spectral databases (e.g., SciFinder, PubChem) is critical for novel derivatives .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., anti-inflammatory or anticancer effects)?

Methodological Answer: Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays or MCF-7 for anticancer studies) with standardized protocols:

- Dose-response curves : Test concentrations (1–100 μM) with positive/negative controls.

- Mechanistic assays : Include ELISA for cytokine profiling or flow cytometry for apoptosis.

- Data validation : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) .

Advanced Research Questions

Q. What experimental strategies address low yield during Macranthoside I synthesis, and how can scalability be optimized?

Methodological Answer: Low yields in semi-synthesis or total synthesis may arise from unstable intermediates or stereochemical challenges. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for glycosylation steps.

- Catalyst screening : Enzymatic catalysts (e.g., glycosyltransferases) for regioselectivity.

- Process intensification : Microreactor systems to enhance reaction control. Scalability requires pilot-scale trials with DOE (Design of Experiments) to identify critical parameters .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of Macranthoside I?

Methodological Answer: Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Mitigation steps:

- Pharmacokinetic profiling : Assess absorption/distribution using LC-MS/MS in plasma/tissue samples.

- Formulation adjustments : Use nanocarriers (liposomes) or prodrug strategies to enhance solubility.

- In vivo validation : Employ disease-specific animal models (e.g., xenograft mice for anticancer studies) with biomarker analysis .

Q. What computational approaches are effective for predicting Macranthoside I’s molecular targets and mechanism of action?

Methodological Answer: Combine:

- Molecular docking : Tools like AutoDock Vina to screen binding affinity against targets (e.g., COX-2 or PI3K).

- QSAR modeling : Correlate structural features (e.g., glycoside substitutions) with activity.

- Network pharmacology : Identify multi-target interactions using STRING or KEGG databases. Validate predictions with CRISPR/Cas9 knockouts or siRNA silencing .

Q. How can researchers ensure reproducibility in Macranthoside I studies when conflicting data arise from different labs?

Methodological Answer: Standardize protocols via:

- Inter-laboratory collaboration : Share validated reference samples and SOPs.

- Metadata reporting : Document solvent batches, cell passage numbers, and instrument calibration.

- Blinded analysis : Third-party validation of raw data and statistical methods (e.g., Bayesian analysis) .

Methodological Best Practices

- Data Integrity : Include attention-check questions in surveys (e.g., "Select ‘Strongly Agree’ to confirm attention") and open-ended responses to detect fraudulent data .

- Ethical Compliance : Pre-register experimental designs on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .

- Statistical Rigor : Use power analysis to determine sample sizes and correct for multiple comparisons (e.g., Bonferroni correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.